molecular formula C25H20O5 B11250116 benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11250116
M. Wt: 400.4 g/mol
InChI Key: MULKRPTUNKZNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound is characterized by its unique structure, which includes a benzyl group, a chromen-2-one core, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-2-ol derivatives .

Scientific Research Applications

Benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • Benzofuran derivatives
  • Benzoxazol derivatives

Comparison: Compared to these similar compounds, benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate stands out due to its unique combination of structural features, which confer distinct biological activities. For instance, the presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes .

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C25H20O5/c1-17-21-14-20(28-16-23(26)29-15-18-8-4-2-5-9-18)12-13-22(21)30-25(27)24(17)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

MULKRPTUNKZNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.